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Compound of Interest

Compound Name: 1-methoxypropane

Cat. No.: B14500535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
methoxypropane (also known as methyl propyl ether), a solvent with historical use as a

general anesthetic. The data presented herein is crucial for understanding its behavior in

chemical reactions, for process design, and for safety assessments in laboratory and industrial

settings. This document summarizes key quantitative data in structured tables, details plausible

experimental methodologies for their determination, and includes a visualization of a common

synthesis pathway.

Core Thermodynamic Data
The following tables summarize the essential thermodynamic data for 1-methoxypropane,

compiled from critically evaluated sources.

Table 1: Standard Molar Enthalpy and Entropy
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Property Value Units Source

Standard Molar

Enthalpy of Formation

(Liquid, 298.15 K)

-284.5 ± 1.3 kJ/mol
[NIST Web Thermo

Tables (WTT)]

Standard Molar

Enthalpy of Formation

(Gas, 298.15 K)

-238.02 ± 0.85 kJ/mol
[NIST Chemistry

Webbook]

Standard Molar

Entropy (Liquid,

298.15 K)

228.9 J/mol·K
[NIST Web Thermo

Tables (WTT)]

Standard Molar

Entropy (Ideal Gas,

298.15 K, 101.325

kPa)

335.8 ± 3.4 J/mol·K
[NIST Web Thermo

Tables (WTT)]

Table 2: Heat Capacity

Phase
Temperature
(K)

Value Units Source

Liquid 298.15 167.3 J/mol·K

[NIST Web

Thermo Tables

(WTT)]

Ideal Gas 298.15 102.1 J/mol·K

[NIST Web

Thermo Tables

(WTT)]

Table 3: Vapor Pressure
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Temperature (K) Pressure (kPa)

273.15 34.6

293.15 78.9

311.9 (Boiling Point) 101.325

Note: Vapor pressure data can be calculated using the Antoine Equation parameters provided

by the NIST Chemistry Webbook.

Experimental Protocols
While specific experimental reports for the cited data are not publicly available, the following

sections describe the standard, high-precision methodologies typically employed for the

determination of these thermodynamic properties for organic liquids like 1-methoxypropane.

Determination of Standard Molar Enthalpy of Formation
by Combustion Calorimetry
The standard molar enthalpy of formation of 1-methoxypropane is determined indirectly

through the measurement of its enthalpy of combustion using a static bomb calorimeter.

Methodology:

Sample Preparation: A high-purity sample of 1-methoxypropane (typically >99.9 mol%) is

used. A known mass of the liquid is encapsulated in a combustible container with a low and

well-characterized heat of combustion, such as a polyester bag or a gelatin capsule. A cotton

fuse of known mass and energy of combustion is attached.

Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure

stainless steel vessel, the "bomb." A small, known amount of distilled water is added to the

bomb to ensure saturation of the final atmosphere, facilitating the correction of the final state

to standard conditions. The bomb is then pressurized with a large excess of pure oxygen

(typically to 30 atm).
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Measurement: The bomb is submerged in a known mass of water in a well-insulated, stirred

calorimeter vessel. The entire assembly is allowed to reach thermal equilibrium. The

temperature of the water is monitored with a high-precision thermometer (e.g., a platinum

resistance thermometer). The sample is ignited by passing an electric current through an

ignition wire. The combustion reaction is rapid and complete. The temperature of the

calorimeter system is recorded until it reaches a maximum and then begins to cool.

Data Analysis: The corrected temperature rise is determined by extrapolating the pre- and

post-combustion temperature-time data to the time of ignition. The energy equivalent of the

calorimeter (the calorimeter constant) is determined in separate experiments by burning a

standard reference material, such as benzoic acid, under identical conditions. The heat of

combustion of the sample is calculated from the corrected temperature rise and the energy

equivalent of the calorimeter, after accounting for the contributions from the ignition energy,

the fuse, and the formation of nitric acid from residual nitrogen in the bomb. The standard

enthalpy of combustion is then used in conjunction with the known standard enthalpies of

formation of CO₂ and H₂O to calculate the standard enthalpy of formation of 1-
methoxypropane using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry
The heat capacity of liquid 1-methoxypropane as a function of temperature is determined

using a high-precision adiabatic calorimeter.

Methodology:

Sample Preparation: A degassed, high-purity sample of 1-methoxypropane is introduced

into a hermetically sealed sample vessel of known heat capacity. The mass of the sample is

determined accurately.

Calorimeter Setup: The sample vessel is placed within a series of concentric, electrically

heated adiabatic shields in a high-vacuum chamber. Thermocouples or resistance

thermometers are used to monitor the temperature difference between the sample vessel

and the inner adiabatic shield.

Measurement: A precisely measured quantity of electrical energy is supplied to a heater

within the sample vessel, causing a small increase in its temperature (typically 1-5 K). During
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this heating period, the temperatures of the surrounding adiabatic shields are continuously

and automatically adjusted to be as close as possible to the temperature of the sample

vessel. This minimizes heat exchange between the vessel and its surroundings to a

negligible level. The temperature of the sample vessel is measured before and after the

energy input, once thermal equilibrium is re-established.

Data Analysis: The heat capacity of the sample is calculated from the amount of electrical

energy supplied, the measured temperature rise, and the known heat capacity of the sample

vessel. Measurements are repeated over the desired temperature range to obtain the heat

capacity as a function of temperature.

Determination of Vapor Pressure by the Static Method
The vapor pressure of 1-methoxypropane is measured as a function of temperature using a

static apparatus.

Methodology:

Sample Preparation: A high-purity sample of 1-methoxypropane is thoroughly degassed to

remove any dissolved air or other volatile impurities. This is typically achieved by several

freeze-pump-thaw cycles.

Apparatus Setup: A known amount of the degassed sample is introduced into a

thermostatted equilibrium cell connected to a pressure-measuring device (e.g., a

capacitance diaphragm gauge or a mercury manometer). The temperature of the equilibrium

cell is controlled to a high precision (e.g., ±0.01 K) using a liquid bath.

Measurement: The sample is allowed to reach thermal and phase equilibrium at a set

temperature. The pressure of the vapor in equilibrium with the liquid is then measured. This

process is repeated at various temperatures to obtain a set of vapor pressure-temperature

data points.

Data Analysis: The experimental data are fitted to a suitable vapor pressure equation, such

as the Antoine or the Wagner equation, to provide a continuous representation of the vapor

pressure as a function of temperature.

Visualization of a Key Chemical Process

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14500535?utm_src=pdf-body
https://www.benchchem.com/product/b14500535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14500535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As a simple ether, 1-methoxypropane does not participate in complex signaling pathways.

However, a fundamental reaction for its synthesis is the Williamson ether synthesis. The

following diagram illustrates this process.

Step 1: Deprotonation

Step 2: Nucleophilic Substitution (SN2)

Sodium Hydride (NaH)

Sodium Propoxide (Intermediate)

Propan-1-ol Reacts with NaH

Methyl Iodide (CH3I) 1-Methoxypropane

Nucleophilic attack on CH3I

Hydrogen Gas (H2)Byproduct

Sodium Iodide (NaI)
Byproduct

Click to download full resolution via product page

Caption: Williamson ether synthesis of 1-methoxypropane.

To cite this document: BenchChem. [Thermodynamic Profile of 1-Methoxypropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14500535#thermodynamic-data-for-1-
methoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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